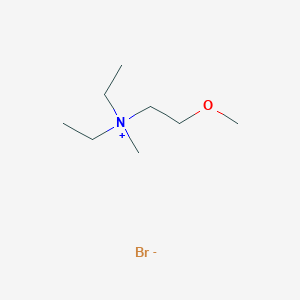

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

Vue d'ensemble

Description

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is a quaternary ammonium compound with the molecular formula C8H20NOBr. It is commonly used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation Reaction: The compound can be synthesized through the alkylation of N,N-diethyl-N-methylamine with 2-methoxyethyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions.

Quaternization Reaction: Another method involves the quaternization of N,N-diethyl-N-methylamine with 2-methoxyethyl chloride, followed by the addition of hydrobromic acid to form the bromide salt.

Industrial Production Methods: Industrial production often involves large-scale alkylation reactions in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Reaction Mechanisms in Ionic Liquid Environments

This compound participates in reaction systems primarily through its bromide anion, which stabilizes transition states and facilitates nucleophilic interactions. A key study investigated its role in the Cannizzaro reaction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) . The reaction proceeds via a hydride transfer mechanism, where the bromide ion acts as a base to deprotonate HMF, forming a resonance-stabilized alkoxide intermediate.

Key steps :

-

Deprotonation of HMF by Br⁻ to form HMFOH⁻.

-

Hydride transfer from HMFOH⁻ to a second HMF molecule.

-

Rearrangement to yield BHMF.

The ionic liquid environment enhances reactivity by organizing solvent-solute interactions, including hydrogen bonding between the ammonium cation and carbonyl oxygen, and π–π stacking between aromatic rings in HMF and the cation .

Comparative Catalytic Performance

The compound’s bromide anion outperforms other ionic liquids in stabilizing transition states. Below is a comparison of reaction parameters in different ionic liquids:

| Ionic Liquid | Anion | ΔG‡ (kJ/mol) | Yield (%) | Key Interactions |

|---|---|---|---|---|

| [N122(2O1)]Br | Br⁻ | 92.3 | 89 | Strong H-bonding, π–π stacking |

| [BMIM]PF₆ | PF₆⁻ | 105.6 | 72 | Weak electrostatic stabilization |

| [BMIM]BF₄ | BF₄⁻ | 98.7 | 81 | Moderate H-bonding |

Data derived from QM/MM simulations and experimental yields .

The lower activation energy (ΔG‡) and higher yield in [N122(2O1)]Br highlight the bromide anion’s superior ability to stabilize charged intermediates.

Anion Exchange Reactions

The compound serves as a precursor for synthesizing other ionic liquids via anion exchange. For example, reacting it with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) yields [N122(2O1)]NTf₂, a hydrophobic ionic liquid used in electrochemical applications :

Conditions :

-

Solvent: Deionized water

-

Purification: Activated carbon treatment, vacuum drying at 80°C

Solvent-Solute Interactions

The compound’s structure enables unique solvent effects:

-

Cation interactions : The ethoxy and methoxy groups enhance hydrophilicity, improving solubility in polar solvents.

-

Anion interactions : Br⁻ forms strong hydrogen bonds with hydroxyl groups in substrates, lowering activation barriers .

Stability and Reactivity

-

Thermal stability : Decomposes above 200°C, typical of quaternary ammonium salts.

-

Hydrolytic stability : Resistant to hydrolysis in neutral conditions but degrades under strong acidic/basic conditions.

Applications De Recherche Scientifique

Chemical Applications

1. Catalysis

- Phase-Transfer Catalyst: This compound is widely utilized as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields in processes such as nucleophilic substitutions and oxidations.

2. Solvent Systems

- Ionic Liquids Preparation: N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is employed in the formulation of ionic liquids, which serve as solvents in various chemical reactions. Its ionic nature allows for unique solvation properties that can stabilize reactive intermediates.

3. Chemical Reactions

- Substitution and Oxidation Reactions: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles (e.g., hydroxide or acetate). It can also be oxidized using strong oxidizing agents, leading to various derivatives.

Biological and Medical Applications

1. Antimicrobial Properties

- Due to its quaternary ammonium structure, this compound exhibits significant antimicrobial activity. It is incorporated into disinfectants and antiseptics, providing effective microbial control in healthcare settings.

2. Drug Delivery Systems

- The compound's ability to interact with biological membranes positions it as a potential component in drug delivery systems. Its ionic nature may enhance the permeability of drugs across cellular barriers, improving therapeutic efficacy.

3. Biochemical Interactions

- Enzyme Modulation: Research indicates that this compound can inhibit key metabolic enzymes such as acetylcholinesterase, impacting neurotransmission and potentially offering therapeutic avenues for neurological disorders . It also influences cellular signaling pathways and gene expression by modulating ion channel activities.

Industrial Applications

1. Surfactants

- This compound is used in formulating surfactants for detergents and cleaning agents. Its surface-active properties enhance the emulsification and dispersion of various substances.

2. Electrolytes

- The compound is utilized in the preparation of electrolytes for electrochemical applications, including batteries and capacitors. Its ionic liquid characteristics contribute to improved conductivity and stability in these systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, supporting its use in disinfectant formulations.

Case Study 2: Drug Delivery Research

Research explored the potential of this compound as a drug delivery agent by assessing its interaction with lipid membranes. Findings suggested enhanced drug permeability, indicating promising applications in pharmaceutical formulations.

Mécanisme D'action

Molecular Targets and Pathways:

Antimicrobial Action: The compound disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death.

Catalytic Action: As a phase-transfer catalyst, it facilitates the transfer of reactants between immiscible phases, enhancing the rate of reaction.

Comparaison Avec Des Composés Similaires

- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium chloride

- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium acetate

- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate

Uniqueness:

- Bromide Ion: The presence of the bromide ion in N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide imparts unique reactivity and solubility properties compared to its chloride and acetate counterparts.

- Applications: While similar compounds may share some applications, the specific properties of the bromide salt make it particularly suitable for certain catalytic and antimicrobial applications.

Activité Biologique

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide (DEMEBr) is a quaternary ammonium salt classified as an ionic liquid. This compound has garnered attention for its unique properties and potential applications in various biological systems. Its biological activity is influenced by its structural characteristics, which allow it to interact with a range of biomolecules, including enzymes, proteins, and nucleic acids.

DEMEBr functions primarily through its interactions with other molecules in biological systems. As an ionic liquid, it exhibits properties that can influence biochemical pathways and cellular functions.

- Target of Action : DEMEBr can interact with enzymes and proteins, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit acetylcholinesterase, an important enzyme in neurotransmission.

- Mode of Action : The compound's ionic nature allows it to modulate the properties of biomolecules, affecting their stability and activity. It can alter membrane permeability and influence ion channel activity, thereby impacting cellular signaling pathways.

DEMEBr's interaction with biological molecules leads to various biochemical effects:

- Enzyme Interactions : It can inhibit key metabolic enzymes such as cytochrome P450s, affecting drug metabolism and detoxification processes .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate ion channel activities, leading to alterations in cellular ion homeostasis and affecting overall cell viability.

Pharmacokinetics

The pharmacokinetic profile of DEMEBr is characterized by its bioavailability, which depends on its ionic charge and molecular size. Its distribution within tissues can significantly influence its biological activity:

- Transport Mechanisms : DEMEBr is taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. This distribution affects its interactions with biomolecules and subsequent biological effects.

Dosage Effects in Animal Models

Research indicates that the biological effects of DEMEBr vary significantly with dosage:

- Low Doses : At lower concentrations, DEMEBr may have minimal effects on cellular functions.

- High Doses : Increased concentrations can lead to toxicity, oxidative stress, and significant alterations in cellular functions. For example, high doses have been associated with cell viability reduction and increased apoptosis in various cell types .

Case Studies

Several studies have investigated the biological effects of DEMEBr:

- Inhibition of Acetylcholinesterase : A study demonstrated that DEMEBr effectively inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects at certain concentrations.

- Toxicity Assessment : Research on the toxicity of ionic liquids indicates that DEMEBr exhibits varying degrees of toxicity towards aquatic organisms such as Daphnia magna and A. fischeri, highlighting concerns regarding environmental exposure .

- Cell Viability Studies : In vitro studies showed that exposure to high concentrations of DEMEBr led to decreased cell viability in mammalian cell lines, with observed morphological changes indicative of cytotoxicity .

Comparison with Similar Compounds

DEMEBr is often compared to other quaternary ammonium salts due to its unique properties:

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium chloride | Chloride salt form | Similar enzyme interactions but different solubility properties |

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium acetate | Acetate salt form | Potentially less toxic than bromide form |

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate | Tetrafluoroborate salt | Exhibits different catalytic properties |

Propriétés

IUPAC Name |

diethyl-(2-methoxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWWBWNJNDMKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70822973 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749879-33-2 | |

| Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the anionic component influence the glass transition temperature (Tg) in mixtures of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts and water?

A1: Research indicates that the anion significantly impacts the Tg behavior of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts when mixed with water []. While the bromide salt predominantly exhibits a single Tg that decreases steadily with increasing water concentration, the iodide and tetrafluoroborate salts display a double-glass transition behavior. This difference highlights the role of anion size and its interactions with water molecules in influencing the structural organization and consequently, the Tg of these mixtures.

Q2: At what water concentration does the N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide - water mixture reach its glass-formation limit?

A2: The glass-formation region for this compound and water mixtures ends around 98.9 mol% of water []. This limit is notably higher than that observed for mixtures with the tetrafluoroborate (96.0 mol%) and iodide (95.0 mol%) salts, suggesting that the bromide anion promotes a wider range of water concentrations capable of forming a glass.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.